molecular formula C16H16Cl2N2O3S B5342071 methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate

methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate

Cat. No. B5342071
M. Wt: 387.3 g/mol
InChI Key: QIUKKOUOOBPOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate is not fully understood. However, it is believed to act as an antagonist at the 5-HT2A receptor and a partial agonist at the 5-HT1A receptor. It also has affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase serotonin and dopamine levels in the prefrontal cortex and striatum. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of targeting specific receptors without affecting other systems in the body. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate. One direction is to further study its potential as a treatment for depression and anxiety disorders. Another direction is to study its potential as an antipsychotic agent. Additionally, further studies can be conducted to understand its safety and efficacy in humans. Finally, it can be studied as a lead compound for the development of new drugs targeting specific receptors.

Synthesis Methods

Methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate can be synthesized using a two-step process. The first step involves the reaction of 3,6-dichlorobenzothiophene-2-carbonyl chloride with piperazine to form 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazine. The second step involves the reaction of 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazine with methyl acetate in the presence of a base to form this compound.

Scientific Research Applications

Methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, it has been studied as a potential treatment for depression and anxiety disorders. In pharmacology, it has been studied for its potential as an antipsychotic agent. In medicinal chemistry, it has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

methyl 2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-23-13(21)9-19-4-6-20(7-5-19)16(22)15-14(18)11-3-2-10(17)8-12(11)24-15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUKKOUOOBPOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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